Acidity (pKa) Comparison: Predicted Ionization State Differentiation at Physiological pH
The predicted pKa of 6-(piperidin-4-yloxy)pyridine-2-carboxylic acid is 3.45 ± 0.10 . This is notably lower than the pKa of pyridine-2-carboxylic acid (picolinic acid) itself (pKa ≈ 5.4), indicating enhanced acidity due to the electron-withdrawing effect of the 6-ether substituent. While direct pKa data for the closest regioisomer, 6-(piperidin-4-yloxy)nicotinic acid, are not publicly available, the meta-carboxylic acid positioning in nicotinic acid derivatives typically results in higher pKa values (nicotinic acid pKa ≈ 4.8). This differential acidity directly influences ionization state at physiological pH (7.4), where the target compound will be predominantly deprotonated and anionic, whereas the nicotinic acid analog will exist in a more balanced protonation equilibrium. This distinction is critical for predicting solubility, permeability, and target binding in drug discovery workflows.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.45 ± 0.10 (predicted) |
| Comparator Or Baseline | Picolinic acid: pKa ≈ 5.4; Nicotinic acid: pKa ≈ 4.8 (reference values) |
| Quantified Difference | Target compound pKa is ~1.95 units lower than picolinic acid |
| Conditions | Predicted using ACD/Labs Percepta or similar computational models |
Why This Matters
A lower pKa ensures complete deprotonation at physiological pH, which can enhance aqueous solubility and modulate passive membrane permeability—key parameters for oral bioavailability and formulation development.
